2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, a scaffold known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a tetrahydropyrimidoquinoline core with a 2-chlorobenzylthio group at position 2, a 4-ethoxyphenyl group at position 5, and 8,8-dimethyl substituents. These groups influence its physicochemical and biological behavior:
- The 4-ethoxyphenyl substituent contributes electron-donating effects, possibly stabilizing aromatic interactions in biological targets .
- The 8,8-dimethyl groups likely increase steric hindrance, affecting conformational flexibility and metabolic stability .
Synthetic routes for analogous compounds involve multicomponent reactions using aldehydes, dimedone, and aminouracils under catalytic conditions (e.g., trityl chloride or metal-organic frameworks) .
Properties
CAS No. |
537045-25-3 |
|---|---|
Molecular Formula |
C28H28ClN3O3S |
Molecular Weight |
522.06 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28ClN3O3S/c1-4-35-18-11-9-16(10-12-18)22-23-20(13-28(2,3)14-21(23)33)30-25-24(22)26(34)32-27(31-25)36-15-17-7-5-6-8-19(17)29/h5-12,22H,4,13-15H2,1-3H3,(H2,30,31,32,34) |
InChI Key |
COBZFNCIXXTLHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione represents a novel structure within the realm of medicinal chemistry. This article aims to explore its biological activity through various research findings, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 486 g/mol. The synthesis typically involves the reaction of appropriate thiol and quinoline derivatives, followed by various purification techniques such as recrystallization and chromatography.
Synthesis Overview
- Step 1: Reaction of 2-chlorobenzyl chloride with a thiol to form the thioether.
- Step 2: Condensation with a suitable pyrimidine derivative to achieve the final product.
- Characterization Techniques: The compound's structure is confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties. In vitro studies have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of:
- Acetylcholinesterase (AChE): Important for neuroprotective applications.
- Urease: Potentially useful in treating urease-related conditions.
The inhibitory activity against AChE was quantified with an IC50 value indicating its effectiveness compared to standard inhibitors.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated:
- Inhibition of Cancer Cell Proliferation: The compound showed significant antiproliferative effects on various cancer cell lines.
- Mechanism of Action: Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against clinical isolates. The results indicated that modifications in the side chains could enhance activity against specific strains, suggesting avenues for further optimization.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile. The study revealed that structural modifications could lead to enhanced selectivity for AChE over other enzymes, which is crucial for developing targeted therapies for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Notes:
- Bioactivity Trends : Compounds with electron-donating substituents (e.g., ethoxy, methoxy) often exhibit improved solubility and target binding, while electron-withdrawing groups (e.g., nitro) may enhance electrophilic reactivity .
- Stereoelectronic Effects : The 2-chlorobenzylthio group in the target compound likely provides a balance between lipophilicity and metabolic stability compared to nitro or pyridinyl analogs .
Preparation Methods
4-Ethoxyphenyl Group Preparation
2-(4-Ethoxyphenyl)-2-methylpropanol, a precursor for the 4-ethoxyphenyl moiety, is synthesized via borohydride reduction. Ethyl 2-(4-ethoxyphenyl)-2-methylpropionate reacts with potassium borohydride (KBH₄) and lithium chloride (LiCl) in ethanol at 30–35°C, followed by hydrochloric acid quench. This method achieves >80% yield and 98% purity, scalable to industrial production.
2-Chlorobenzyl Thiol Synthesis
2-Chlorobenzyl thiol is prepared by SN2 displacement of 2-chlorobenzyl bromide with thiourea, followed by acidic hydrolysis. Thiol purity (>99%) is confirmed via GC-MS, ensuring minimal side reactions during subsequent substitutions.
Comparative Analysis of Preparation Methods
Key advantages of multi-component and ultrasound methods include shorter reaction times and higher yields. Green approaches excel in sustainability but require longer durations. Industrial scalability favors borohydride reduction and acid-catalyzed cyclization due to solvent recovery and catalyst reusability.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step protocols, typically starting with cyclocondensation to form the pyrimidoquinoline core. Key steps include:
- Thioether linkage formation : Reacting 2-chlorobenzyl mercaptan with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Ethoxyphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-ethoxyphenyl group .
- Core structure assembly : Microwave-assisted cyclocondensation reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% . Optimization : Use ultrasound irradiation for heterogeneous reactions and monitor intermediates via LC-MS to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), thioether (δ 3.8–4.1 ppm for SCH₂), and quinoline protons (δ 6.8–8.2 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₂₉ClN₃O₃S: 542.15) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Antimicrobial screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer assays : Perform MTT tests on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values. Structural analogs show activity at IC₅₀ = 10–50 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies often arise from substituent effects. For example:
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of ethoxy to hydroxy groups) via Schrödinger’s BioLuminate .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity risks, which are common in quinoline derivatives .
Q. What experimental designs address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Optimize parameters like temperature (70–100°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄ at 2–5 mol%) .
- Flow chemistry : Implement continuous flow systems for thioether formation, improving reproducibility and scalability .
- Crystallization control : Use anti-solvent precipitation (e.g., adding hexane to DMF) to enhance purity ≥98% .
Q. How do researchers investigate the compound’s mechanism of action at the molecular level?
- Target identification : Use thermal shift assays (TSA) to detect protein binding (e.g., BSA or recombinant kinases) .
- Cellular pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
- In vivo models : Test efficacy in xenograft mice, monitoring tumor volume reduction and toxicity (e.g., liver enzyme levels) .
Methodological Notes
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
- Data Reproducibility : Publish full synthetic protocols (e.g., reagent ratios, quenching steps) to address variability in multi-step reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
